2-Thiophen-3-ylacetimidic acid ethyl ester
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Overview
Description
2-Thiophen-3-ylacetimidic acid ethyl ester is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .
Preparation Methods
The synthesis of 2-Thiophen-3-ylacetimidic acid ethyl ester can be achieved through various synthetic routes. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
2-Thiophen-3-ylacetimidic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions
Scientific Research Applications
2-Thiophen-3-ylacetimidic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Thiophen-3-ylacetimidic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as inhibitors of certain enzymes or receptors, leading to their biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Thiophen-3-ylacetimidic acid ethyl ester can be compared with other thiophene derivatives, such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties. Similar compounds may share some properties but differ in their specific applications and effects.
Properties
CAS No. |
777029-08-0 |
---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
ethyl 2-thiophen-3-ylethanimidate |
InChI |
InChI=1S/C8H11NOS/c1-2-10-8(9)5-7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3 |
InChI Key |
YMSCWJLJYFMNRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)CC1=CSC=C1 |
Origin of Product |
United States |
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